5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
Description
This compound is a brominated furan-2-carboxamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety. The pyrimidine-pyrazole scaffold is a common pharmacophore in kinase inhibitors and anti-inflammatory agents, suggesting possible biological relevance .
Properties
IUPAC Name |
5-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2/c1-8-5-9(2)20(19-8)14-16-6-10(7-17-14)18-13(21)11-3-4-12(15)22-11/h3-7H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOBPDSTBOBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. The reaction conditions often require the use of strong bases or acids, and the presence of a bromine source is crucial for the bromination step.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 of the furan ring serves as a primary site for nucleophilic substitution. Key observations include:
-
Aryl Coupling : Under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C), the bromine undergoes cross-coupling with arylboronic acids to yield biaryl products.
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Amine Substitution : Reaction with primary amines (e.g., methylamine) in the presence of CuI and K₃PO₄ at 120°C replaces bromine with an amine group, forming 5-amino derivatives.
Table 1: Substitution Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product Yield | Key Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, DMF/H₂O, 80°C | 72–85% | |
| Nucleophilic Amination | CuI, methylamine, K₃PO₄, 120°C | 68% |
Oxidation and Reduction
The furan ring undergoes selective oxidation/reduction:
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Oxidation : Treatment with KMnO₄ in acidic medium converts the furan ring to a γ-lactone.
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Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the furan to a tetrahydrofuran derivative without affecting the pyrazole or pyrimidine rings.
Mechanistic Insight :
The bromine’s electron-withdrawing effect activates the furan ring for oxidation, while steric shielding from the pyrimidine group limits over-reduction.
Cross-Coupling at Pyrimidine and Pyrazole Sites
The pyrimidine and pyrazole rings participate in Pd-mediated coupling:
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Buchwald–Hartwig Amination : Reaction with secondary amines (e.g., piperidine) using Pd(OAc)₂ and XPhos ligand forms C–N bonds at the pyrimidine’s C2 position .
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Cyclization with β-Diketones : Under acidic conditions (acetic acid, O₂), the pyrazole’s NH group reacts with β-diketones to form pyrazolo[1,5-a]pyridine hybrids .
Table 2: Cross-Coupling Reactions
| Substrate | Reagents/Conditions | Product Class | Yield |
|---|---|---|---|
| Pyrimidine C2 | Pd(OAc)₂, XPhos, piperidine, 130°C | N-alkylated pyrimidine | 74% |
| Pyrazole NH | β-diketone, acetic acid, O₂, 130°C | Pyrazolo[1,5-a]pyridine | 82% |
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound undergoes target-specific transformations:
-
Enzyme Inhibition : The pyrimidine ring coordinates with kinase ATP-binding pockets (e.g., Aurora-A kinase), inducing phosphorylation site blockage .
-
Metabolic Oxidation : Cytochrome P450 enzymes oxidize the methyl groups on the pyrazole ring to hydroxymethyl derivatives .
Key Data :
Stability and Side Reactions
Critical stability considerations include:
Scientific Research Applications
Structural Overview
The compound features a furan ring, pyrimidine moiety, and a pyrazole group, which contribute to its diverse chemical reactivity and potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 322.17 g/mol.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can interact with protein kinases, potentially leading to the development of novel cancer therapeutics.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical studies. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase, which are crucial in the inflammatory response. This makes it a candidate for treating chronic inflammatory diseases.
Antimicrobial Effects
Preliminary findings suggest that 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazole ring through cyclization reactions.
- Coupling reactions to attach the furan and pyrimidine moieties.
One effective method reported is the Suzuki–Miyaura coupling , which allows for the formation of carbon-carbon bonds essential for constructing complex structures.
Industrial Production
For large-scale production, optimizing synthetic routes to enhance yield and reduce costs is crucial. Techniques such as continuous flow chemistry and advanced purification methods are being explored to improve efficiency.
Case Studies
Several studies have focused on the biological activities of similar compounds:
- A study published in 2023 highlighted the anticancer potential of pyrazole derivatives in targeting specific kinases involved in tumor growth.
- Another research effort demonstrated the anti-inflammatory effects of related compounds in animal models of arthritis, showing promise for future clinical applications.
Mechanism of Action
The mechanism by which 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key structural features :
- Furan ring : Bromine substitution at position 5 increases electrophilicity and steric bulk.
- Pyrimidine core : Positioned at N-(pyrimidin-5-yl), it provides a planar, aromatic system for π-π stacking.
- Pyrazole substituent : The 3,5-dimethyl groups on the pyrazole ring may improve metabolic stability and lipophilicity.
Comparison with Structurally Similar Compounds
| Compound ID | Core Structure | Key Substituents/Modifications | Molecular Weight (g/mol) | Hypothesized Applications |
|---|---|---|---|---|
| Target Compound | Furan-2-carboxamide + pyrimidine-pyrazole | 5-Br on furan; 3,5-dimethyl on pyrazole | ~403.2 | Kinase inhibition, anti-inflammatory |
| 1006334-38-8 | Pyrazolo[1,5-a]pyrimidine-carboxamide | 4-Bromo-1-ethylpyrazole; 1-ethyl-5-methylpyrazole | ~512.3 | Anticancer (kinase targets) |
| 1006349-17-2 | Isoxazolecarboxamide + pyrazole | Adamantyl group; 1,5-dimethylpyrazole | ~409.4 | Neurodegenerative disease (CNS penetration) |
| 938022-17-4 | Thiophenecarboxamide + pyridyl-thiazole | 3-Cyano-4,5-dimethylthiophene; pyridin-3-yl | ~382.5 | Antimicrobial (bacterial enzyme inhibition) |
| 1006349-19-4 | Thieno[2,3-c]pyrazole-carboxamide | Trifluoromethyl; 1-ethylpyrazole | ~375.3 | Antiviral (protease inhibition) |
| 1006349-21-8 | Thiophenecarboxamide + pyrazole | Ethyl groups on pyrazole and thiophene | ~293.4 | Analgesic (COX-2 inhibition) |
| 938022-23-2 | Pyrazolo[3,4-b]pyridine-carboxamide | Cyclopropyl; 3,5-dichloropyridin-2-yl | ~402.3 | Antifungal (CYP51 targeting) |
Structural and Functional Insights:
Heterocycle Diversity: Replacement of pyrimidine with pyrazolo[1,5-a]pyrimidine (1006334-38-8) or thieno[2,3-c]pyrazole (1006349-19-4) alters electron density and steric profiles, affecting selectivity.
Lipophilicity Modifiers : The adamantyl group in 1006349-17-2 significantly increases hydrophobicity compared to the target compound’s furan ring, which may enhance blood-brain barrier penetration.
Bioisosteric Replacements : The trifluoromethyl group in 1006349-19-4 serves as a bioisostere for bromine, offering similar steric bulk with improved metabolic stability.
Research Findings and Trends
While direct pharmacological data for the target compound are unavailable in the provided evidence, trends from analogs suggest:
- Kinase Inhibition : Pyrimidine-pyrazole hybrids (e.g., 1006334-38-8) show activity against EGFR and VEGFR kinases due to ATP-binding pocket interactions .
- Metabolic Stability : Dimethylpyrazole substituents (as in the target compound) reduce oxidative metabolism in hepatic microsomal assays compared to ethyl or trifluoromethyl groups.
- Toxicity Profiles: Brominated furans may pose hepatotoxicity risks, whereas non-halogenated thiophene analogs (e.g., 1006349-21-8) exhibit lower cytotoxicity in vitro.
Biological Activity
5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a pyrimidine moiety, and a pyrazole substituent. The presence of bromine and various functional groups contributes to its biological activity.
Chemical Formula: C13H13BrN4O2
Molecular Weight: 320.17 g/mol
CAS Number: Not listed in the provided sources.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For example, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | HepG2 | 17.82 |
| Compound C | A549 | 26.00 |
These findings suggest that the pyrazole and furan components may play crucial roles in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanisms by which pyrazole derivatives exert their anticancer effects often involve:
- Inhibition of Kinases: Many pyrazole compounds act as inhibitors of various kinases involved in cancer progression, such as Aurora-A kinase and CDK2.
- DNA Binding: Some derivatives exhibit strong binding affinities to DNA, disrupting replication and transcription processes.
- Anti-inflammatory Activity: The anti-inflammatory properties of these compounds may also contribute to their anticancer effects by reducing tumor-promoting inflammation .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Pyrazole Derivatives:
- Evaluation Against Alkaline Phosphatase:
- In Vivo Studies:
Q & A
Q. Basic Characterization
Q. Advanced Analysis
- X-ray crystallography : Resolves bond angles and torsion angles (e.g., triclinic P1 space group with a = 6.9709 Å, α = 114.969°) for conformational studies .
- HPLC-PDA : Quantifies purity (>95%) and detects trace by-products.
How does the bromine substituent influence reactivity in downstream functionalization or biological assays?
Basic Reactivity
The electron-withdrawing bromine at the furan 5-position enhances electrophilic aromatic substitution (EAS) susceptibility. However, steric hindrance may limit cross-coupling reactions (e.g., Suzuki-Miyaura) unless optimized .
Advanced Biological Implications
In analogues, bromine improves membrane permeability and target binding (e.g., kinase inhibition) due to increased hydrophobicity and halogen bonding. Compare with chloro/nitro derivatives in trypanocidal assays .
What strategies resolve contradictions in spectral data (e.g., NMR shifts) across studies?
Q. Methodological Approach
- Solvent effects : Compare CDCl3 vs. DMSO-d6 spectra; pyrazole NH protons may appear as broad singlets in DMSO (δ ~12.8 ppm) .
- Dynamic effects : Rotamers in carboxamides can split signals; use variable-temperature NMR .
- Crystallographic validation : Overlay experimental and DFT-calculated structures to confirm assignments .
How can crystallization conditions be optimized for this compound?
Q. Basic Protocol
Q. Advanced Techniques
- Screen co-crystallization agents (e.g., thiourea derivatives) to improve crystal quality.
- Utilize synchrotron radiation for high-resolution data collection on microcrystals.
What purification challenges arise during synthesis, and how are they addressed?
Q. Common Issues
- By-products from incomplete coupling or pyrazole dimerization.
- Low solubility in polar solvents complicates column chromatography.
Q. Solutions
- SCX ion-exchange cartridges : Retain basic impurities, eluting pure product with NH3/MeOH .
- Prep-TLC : Use PE:EA (8:1) for high-resolution separation of non-polar by-products .
How can structure-activity relationships (SAR) guide derivative design?
Q. Key Modifications
Q. Biological Testing
- Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Compare IC50 values with crystallographic binding modes .
What computational tools predict the compound’s physicochemical properties?
Q. Basic Tools
Q. Advanced Modeling
- Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets using crystal structures.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
